(2-Chloro-4-fluorophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
The compound (2-Chloro-4-fluorophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is an organic molecule that contains multiple functional groups, including aromatic rings, halogens (chlorine and fluorine), and a piperidine moiety. These structural features suggest its potential use in medicinal chemistry, particularly in drug design and discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves a multi-step synthetic pathway:
Formation of the Benzo[d]thiazole moiety: : Starting with 4-fluorobenzoic acid and suitable reagents to form 4-fluorobenzo[d]thiazole.
Introduction of the Piperidine Ring: : Reaction of the benzo[d]thiazole derivative with piperidine, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Chlorination and Fluorination: : Introduction of chlorine and fluorine atoms into the phenyl ring through halogenation reactions.
Industrial production might involve similar steps, but optimized for scalability, yield, and cost-efficiency, possibly using flow chemistry techniques and automated synthesis machines.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : Due to the presence of halogens, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: : Functional groups within the compound can be selectively oxidized or reduced using specific reagents.
Common Reagents and Conditions
Substitution: : Nucleophiles like thiolates, amines can react with the halogen atoms.
Oxidation: : KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) can be used to oxidize specific moieties.
Reduction: : Sodium borohydride or lithium aluminum hydride can reduce certain parts of the molecule.
Major Products
Reactions can yield derivatives with modified functional groups, which might be explored for enhanced biological activity or different pharmacokinetics.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis, especially in the development of new materials or catalysts.
Biology
Explored for its biological activity, particularly its interactions with cellular receptors or enzymes.
Medicine
Investigated as a potential pharmaceutical agent. The presence of halogens and the piperidine ring suggests possible activity against neurological conditions.
Industry
May be used in the development of specialty chemicals, polymers, or other industrial applications where its unique properties are advantageous.
Mechanism of Action
The mechanism involves interaction with specific molecular targets:
Binding to receptors: : Could be designed to bind to neurotransmitter receptors or enzymes.
Pathways involved: : Likely to modulate signaling pathways associated with the receptors it binds to.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-4-fluorophenyl)(4-(phenylpiperidin-1-yl)methanone): : Similar structural framework but lacks the benzo[d]thiazole moiety.
(2-Chloro-4-fluorophenyl)(4-(methylpiperidin-1-yl)methanone): : Contains a methyl group instead of the benzo[d]thiazole moiety.
Uniqueness
This compound's distinct combination of benzo[d]thiazole and multiple halogens differentiates it, potentially offering unique interactions with biological targets and distinct physicochemical properties.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N2O2S/c20-14-10-11(21)4-5-13(14)18(25)24-8-6-12(7-9-24)26-19-23-17-15(22)2-1-3-16(17)27-19/h1-5,10,12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMABPWOYQXLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(C=CC=C3S2)F)C(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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